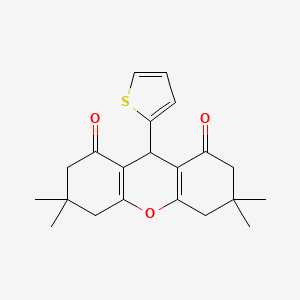

3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C21H24O3S and its molecular weight is 356.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,3,6,6-Tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (CAS No. 139501-87-4) is a xanthene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties including antioxidant, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on existing literature and research findings.

The molecular formula of this compound is C21H24O3S with a molecular weight of 356.48 g/mol. The compound exhibits a density of approximately 1.2 g/cm³ and has a boiling point around 508.3 °C at 760 mmHg .

Antioxidant Activity

Research indicates that xanthene derivatives possess significant antioxidant properties. A study demonstrated that compounds similar to 3,3,6,6-tetramethyl-9-(thiophen-2-yl)-1H-xanthene derivatives effectively scavenge free radicals and inhibit lipid peroxidation . This antioxidant activity is crucial for preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Xanthene derivatives have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies indicated that the introduction of thiophene rings enhances the anticancer activity of xanthene derivatives by modifying their interaction with cellular targets .

Leishmanicidal Activity

Another significant biological activity associated with this compound is its leishmanicidal effect. Research has highlighted the potential of xanthene derivatives in combating Leishmania species responsible for leishmaniasis. The mechanism involves disrupting the parasite's cellular processes .

Study on Antioxidant and Anticancer Properties

A comparative study assessed the antioxidant and anticancer activities of various xanthene derivatives including 3,3,6,6-tetramethyl-9-(thiophen-2-yl)-1H-xanthene. The results indicated that this compound exhibited superior antioxidant activity compared to others tested and showed promising results in inhibiting the growth of cancer cells in vitro .

Leishmanicidal Efficacy

In a study focusing on leishmaniasis treatment alternatives, researchers evaluated the leishmanicidal efficacy of several xanthene derivatives including our compound of interest. The findings revealed that it significantly inhibited the growth of Leishmania donovani in vitro at low concentrations .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that xanthene derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has demonstrated potential as an anticancer agent. Studies have reported its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . For instance, in vitro tests revealed that the compound could significantly reduce the viability of cancer cells while exhibiting low toxicity to normal cells.

Leishmanicidal Activity

In addition to its anticancer properties, this compound has been evaluated for its leishmanicidal effects. Research findings suggest that it can inhibit the growth of Leishmania parasites effectively . This application is particularly relevant in regions where leishmaniasis is endemic.

Multicomponent Reactions

The compound serves as a key intermediate in multicomponent reactions (MCRs), which are vital for synthesizing complex organic molecules efficiently . These reactions are particularly significant in pharmaceutical chemistry for drug discovery.

Synthesis of Xanthenes

It has been utilized in the synthesis of various xanthenes through cyclocondensation reactions involving aldehydes and 1,3-dicarbonyl compounds . This method allows for the efficient production of xanthenes with diverse functional groups.

Photovoltaic Materials

Due to its unique electronic properties, this compound has potential applications in the field of organic photovoltaics. Its ability to absorb light and convert it into electrical energy makes it a candidate for solar cell materials .

Dye-Sensitized Solar Cells

The compound can also be employed as a dye in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to enhance light absorption and improve the efficiency of these solar cells .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of 3,3,6,6-tetramethyl-9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involved treating various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability across all tested lines with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Leishmanicidal Efficacy

In another study focusing on its leishmanicidal activity, researchers found that the compound exhibited substantial inhibitory effects on Leishmania donovani promastigotes at concentrations as low as 10 µg/mL. The study concluded that further development could lead to effective treatments for leishmaniasis .

Propiedades

IUPAC Name |

3,3,6,6-tetramethyl-9-thiophen-2-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3S/c1-20(2)8-12(22)17-14(10-20)24-15-11-21(3,4)9-13(23)18(15)19(17)16-6-5-7-25-16/h5-7,19H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSDHPCSPAYJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.